Antiproliferative Activity of Isofuranodiene Compared to Cisplatin in Cancer Cell Lines
Isofuranodiene exhibits antiproliferative activity comparable to the chemotherapeutic agent cisplatin in prostate cancer cells. In PC3 cells, isofuranodiene achieved an IC50 of 29 μM, whereas cisplatin showed an IC50 of 12 μM [1]. In breast cancer cell lines MDA-MB-231 and BT-474, isofuranodiene IC50 values were 59 μM and 55 μM, respectively, compared to cisplatin IC50 values of 39 μM and 37 μM [1].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | PC3: 29 ± 1.85 μM; MDA-MB-231: 59 ± 2.36 μM; BT-474: 55 ± 2.54 μM |
| Comparator Or Baseline | Cisplatin: PC3: 12 ± 0.98 μM; MDA-MB-231: 39 ± 1.05 μM; BT-474: 37 ± 1.65 μM |
| Quantified Difference | Isofuranodiene is 2.4-fold less potent than cisplatin in PC3 cells; 1.5-fold less potent in breast cancer cells |
| Conditions | MTS assay, 72-hour treatment, concentrations 10-150 μM |
Why This Matters
For researchers exploring natural product-based anticancer agents, isofuranodiene offers comparable potency to a clinical standard in select cell lines, with a distinct mechanism of action that may circumvent cisplatin resistance.
- [1] Buccioni M, et al. Antiproliferative Evaluation of Isofuranodiene on Breast and Prostate Cancer Cell Lines. ScientificWorldJournal. 2014;2014:264829. View Source
